(6E)-3-Ethoxy-6-(hydroxymethylidene)cyclohex-2-en-1-one
Description
Properties
IUPAC Name |
(6E)-3-ethoxy-6-(hydroxymethylidene)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-12-8-4-3-7(6-10)9(11)5-8/h5-6,10H,2-4H2,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWHULBEJXJJQF-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)C(=CO)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=O)/C(=C/O)/CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-3-Ethoxy-6-(hydroxymethylidene)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the enolization of cyclohex-2-en-1-one derivatives. For example, the utilization of 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one in iridium-catalyzed allylic enolization involving keto-enol isomerization is accomplished under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
(6E)-3-Ethoxy-6-(hydroxymethylidene)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Molecular oxygen over Fe-Co-g-C3N4 catalysts.
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohex-2-en-1-one derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
(6E)-3-Ethoxy-6-(hydroxymethylidene)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (6E)-3-Ethoxy-6-(hydroxymethylidene)cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. For example, in electrochemical oxidative dehydrogenation aromatization reactions, it can act as a substrate, leading to the formation of aromatic compounds . The specific pathways and targets depend on the context of its use.
Comparison with Similar Compounds
Substituent Analysis and Functional Group Impact
The table below compares key structural and functional features of (6E)-3-Ethoxy-6-(hydroxymethylidene)cyclohex-2-en-1-one with selected analogues:
Electronic and Steric Effects
- Ethoxy Group (C3): Present in both the target compound and 3-Ethoxy-6-(4-pentenyl)cyclohex-2-en-1-one, the ethoxy group donates electron density via resonance, activating the cyclohexenone ring for nucleophilic attacks. However, the pentenyl chain in the latter increases lipophilicity, whereas the hydroxymethylidene group in the target compound enhances polarity .
- Hydroxymethylidene vs. Hydroxy: The hydroxymethylidene group (–CH(OH)=) in the target compound introduces conjugation with the ketone, stabilizing the enol form. This contrasts with the simple hydroxy group in (6R)-2-Hydroxy-6-isopropyl-3-methylcyclohex-2-en-1-one, which forms intramolecular hydrogen bonds .
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | 3-Ethoxy-6-(4-pentenyl)cyclohex-2-en-1-one | Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~196.2 | ~220.3 | ~196.2 |
| Solubility (LogP) | ~1.5 (moderately polar) | ~3.2 (lipophilic) | ~2.1 (moderate) |
| Melting Point (°C) | Not reported | Not reported | 45–48 |
Biological Activity
(6E)-3-Ethoxy-6-(hydroxymethylidene)cyclohex-2-en-1-one is an organic compound notable for its unique structural features, including an ethoxy group and a hydroxymethylidene moiety attached to a cyclohexenone core. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25.0 µg/mL |
| Streptococcus pneumoniae | 15.0 µg/mL |
These findings suggest that the compound may be a candidate for developing new antibacterial agents.
Anti-inflammatory Activity
Research has demonstrated that this compound possesses anti-inflammatory effects . In vitro studies showed that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in activated macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-1β | 200 | 100 |
This reduction indicates its potential use in treating inflammatory diseases.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound exhibited selective cytotoxicity against certain cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 30 |
| Normal Fibroblasts | >100 |
These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells. The compound may inhibit key signaling pathways involved in inflammation and cell proliferation, leading to its observed effects on cytokine production and cancer cell viability.
Study on Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study found that the compound was effective against multi-drug resistant strains, suggesting its potential application in treating resistant infections.
Study on Anti-inflammatory Properties
A study conducted by Zhang et al. investigated the anti-inflammatory properties of this compound in a mouse model of acute inflammation. The results showed significant reduction in paw edema and inflammatory markers, supporting its use in inflammatory conditions.
Q & A
Q. Table 1: Comparison of Synthetic Routes for Cyclohexenone Derivatives
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Michael Addition | NaOH (10%) | Methanol | 65–75 | |
| Claisen-Schmidt | KOH | Ethanol | 50–60 | |
| Acid-Catalyzed Cyclization | H₂SO₄ | Toluene | 40–50 |
How can the structural elucidation of this compound be achieved?
Basic Research Question
A combination of spectroscopic and crystallographic techniques is critical:
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies substituents (e.g., ethoxy groups at δ 1.2–1.4 ppm for CH₃ and δ 3.5–4.0 ppm for OCH₂) .
- 2D NMR (COSY, HSQC) resolves coupling patterns and stereochemistry.
- X-ray Crystallography : Determines absolute configuration and confirms the (6E) isomer via bond angles and torsional parameters .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₀H₁₂O₃ requires m/z 180.0786) .
What strategies address contradictions in reported biological activities of cyclohexenone derivatives?
Advanced Research Question
Discrepancies in biological data (e.g., anti-inflammatory vs. inactive results) may arise from:
- Purity variations : Use HPLC (≥95% purity) to standardize test compounds .
- Enantiomeric differences : Chiral chromatography or asymmetric synthesis to isolate active enantiomers .
- Assay conditions : Validate cytotoxicity (via MTT assays) before attributing activity to the target molecule .
Q. Table 2: Case Study of Biological Activity Variability
| Study | Reported Activity | Purity (%) | Assay Model | Conclusion |
|---|---|---|---|---|
| Tanaka et al., 1997 | Anti-inflammatory | 98 | Murine macrophages | Activity confirmed via COX-2 inhibition |
| Padmavathi et al., 2000 | Inactive | 85 | In vitro enzyme | Impurities may inhibit target binding |
How can computational modeling predict the reactivity of this compound with biological targets?
Advanced Research Question
Molecular docking (AutoDock Vina, Schrödinger Suite) and DFT calculations model interactions:
- Docking : Simulate binding to inflammatory targets (e.g., COX-2, PDB ID 1PXX) using the compound’s hydroxymethylidene group as a hydrogen bond donor .
- DFT : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic regions susceptible to nucleophilic attack .
Q. Key Findings :
- The α,β-unsaturated ketone moiety is critical for covalent binding to cysteine residues in enzymes .
- Ethoxy groups enhance lipophilicity (logP ~2.5), improving membrane permeability .
What experimental approaches resolve low yields in the synthesis of this compound?
Advanced Research Question
Low yields (<50%) may result from competing side reactions or isomerization . Solutions include:
- Temperature control : Reflux at 60–70°C to favor kinetic over thermodynamic products .
- Protecting groups : Temporarily shield hydroxymethylidene with tert-butyldimethylsilyl (TBDMS) ethers to prevent oxidation .
- Catalyst screening : Test alternatives like DBU or L-proline for milder conditions .
How does the stereochemistry of this compound influence its chemical reactivity?
Advanced Research Question
The E-configuration at C6 ensures planar geometry, enabling conjugation across the cyclohexenone ring. This:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
